(1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol is an organic compound characterized by the presence of two naphthalene rings attached to an ethane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Reaction Conditions: The key step involves the formation of the ethane-1,2-diol backbone through a stereoselective reaction, often using chiral catalysts or reagents to ensure the (1R,2R) configuration.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Automation: Utilizing automated systems for reaction monitoring and control to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol functional group can be oxidized to form diketones or other oxidized products.
Reduction: Reduction reactions can convert the diol to other functional groups, such as alkanes.
Substitution: The naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol: The enantiomer of the compound with different stereochemistry.
1,2-Dinaphthylethane: A similar compound lacking the diol functional group.
Naphthalene-1,2-diol: A simpler compound with a single naphthalene ring and a diol group.
Uniqueness
(1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol is unique due to its specific stereochemistry and the presence of two naphthalene rings, which confer distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C22H18O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol |
InChI |
InChI=1S/C22H18O2/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21-24H |
InChI Key |
RSFIBRKJSPSKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.